Rigosertib sodium

Übersicht

Beschreibung

Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule inhibitor with a dual-targeting mechanism. It inhibits both the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are critical for the survival and proliferation of cancer cells. Rigosertib has been shown to induce mitotic arrest and apoptosis selectively in neoplastic cells while sparing normal cells, making it a promising therapeutic agent for various malignancies, including myelodysplastic syndromes (MDS) and solid tumors .

Synthesis Analysis

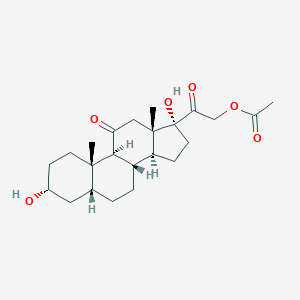

The synthesis of rigosertib is not detailed in the provided papers. However, it is mentioned that rigosertib is a styryl benzyl sulfone, which suggests a synthetic route involving the coupling of a styryl derivative with a benzyl sulfone moiety. The purity of the clinical-grade rigosertib is emphasized, as impurities have been found to affect its biological activity .

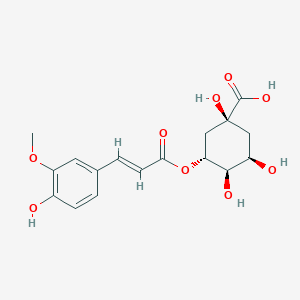

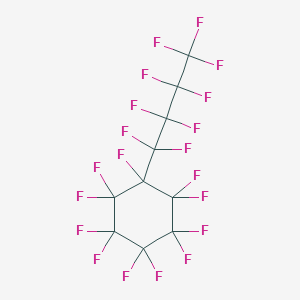

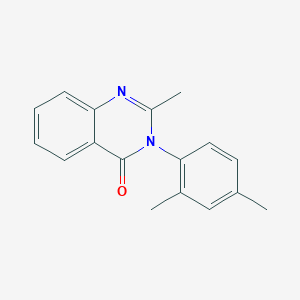

Molecular Structure Analysis

Rigosertib's molecular structure, as a styryl benzyl sulfone, implies a sulfone group attached to a benzyl ring, with a styryl group providing a vinyl linkage. This structure is responsible for its ability to mimic RAS and bind to RAS effectors, although a contaminant impurity, not rigosertib itself, was found to be a tubulin binding agent .

Chemical Reactions Analysis

The chemical reactions involving rigosertib are primarily its interactions with the PI3K and Plk1 pathways in cancer cells. Rigosertib acts as a RAS mimetic, which is crucial for its anti-cancer activity. It is also worth noting that a contaminant impurity was initially mistaken for rigosertib's mechanism of action due to its tubulin-binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of rigosertib, such as solubility, stability, and bioavailability, are important for its clinical application. Rigosertib has been developed in both intravenous and oral formulations, with the oral form showing bioavailability and pharmacokinetic profiles conducive to clinical use . The drug's excretion pattern suggests strong protein binding in human plasma, which likely influences its active tubular absorption and results in low levels of urinary excretion .

Clinical Studies and Case Analysis

Several clinical studies have been conducted to evaluate the efficacy and safety of rigosertib in various cancers. In a phase II study, oral rigosertib was well-tolerated and showed activity in producing transfusion independence in lower-risk MDS patients. A genomic methylation signature was associated with responders, suggesting a potential for patient pre-selection . In advanced solid malignancies, rigosertib demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas, with potential biomarkers of response identified . Intravenous rigosertib also showed clinical activity and safety in higher-risk MDS patients following DNA methyltransferase inhibitor therapy . Additionally, rigosertib combined with gemcitabine showed synergistic antitumor activity in solid tumors and pancreatic cancer .

Wissenschaftliche Forschungsanwendungen

1. Application in Pancreatic Cancer Treatment

- Summary of Application : Rigosertib, a dual non-ATP inhibitor of polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase pathways (PI3K), and gemcitabine have synergistic antitumor activity when combined in preclinical studies .

- Methods of Application : Gemcitabine was administered on days 1, 8, and 15 on a 28-day cycle and rigosertib on days 1, 4, 8, 11, 15, and 18 .

- Results : Partial responses were observed in pancreatic ductal adenocarcinoma (PDA), including gemcitabine-pretreated PDA .

2. Application in Lung Cancer Treatment

- Summary of Application : Rigosertib is particularly effective in counteracting the advance of different types of tumors, including lung adenocarcinoma .

- Methods of Application : The efficacy of Rigosertib and the expression of p53 were evaluated in vitro .

- Results : The effect was dose- and time-dependent, but A549 cells (lung adenocarcinoma) were the most sensible to the treatment .

3. Application in Leukemia, Prostate Cancer, and Lymphoma Treatment

- Summary of Application : Rigosertib induces a prolonged phosphorylation of RanGAP1-SUMO1, thereby arresting cells in mitosis and ultimately inducing apoptosis in acute lymphoblastic leukemia (MOLT-3), prostate cancer (DU-145), and lymphoma cells (U937) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

4. Application in Breast Cancer Treatment

- Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in MCF-7 and MDA-MB231, which are breast cancer cells .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

5. Application in Multiple Myeloma Treatment

- Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in RPMI 8226, which is a multiple myeloma cell line .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

6. Application in Glioblastoma Treatment

- Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in U87-MG, which is a glioblastoma cell line .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

7. Application in Hepatoma Treatment

- Summary of Application : Rigosertib has been used in trials studying the treatment of hepatoma .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

8. Application in Neoplasms Treatment

- Summary of Application : Rigosertib has been used in trials studying the treatment of neoplasms .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

9. Application in Other Cancers

- Summary of Application : Rigosertib has been evaluated for its efficacy and the expression of p53 in several human tumor cell lines in vitro . It has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Eigenschaften

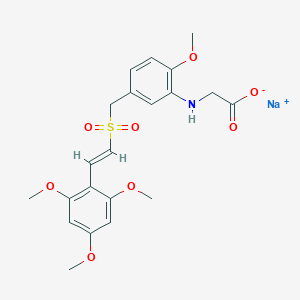

IUPAC Name |

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6918735 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.